Procurcumenol

概要

説明

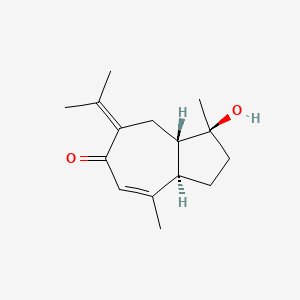

Procurcumenol is an organic compound classified as a sesquiterpenoid. It is a colorless liquid with a distinctive odor and is known for its presence in the rhizomes of Curcuma species, particularly Curcuma zedoaria . The compound has a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol . This compound is insoluble in water but can dissolve in various organic solvents such as ethanol and dimethylformamide .

準備方法

Synthetic Routes and Reaction Conditions

Procurcumenol can be synthesized through several methods:

Alcohol Condensation Reaction: This involves the reaction of a condensation agent with ketones to produce this compound.

Aldehyde Reaction with Diphenyl Carbonate: This method involves reacting the corresponding aldehydes with diphenyl carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves the extraction from the rhizomes of Curcuma species. The extraction process includes:

化学反応の分析

Types of Reactions

Procurcumenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: This compound can undergo substitution reactions, particularly with halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

Oxidation: Produces ketones and aldehydes.

Reduction: Yields alcohol derivatives.

Substitution: Results in halogenated derivatives.

科学的研究の応用

Anti-Inflammatory Properties

Procurcumenol has demonstrated significant anti-inflammatory effects. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in activated macrophages. This mechanism suggests potential applications in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions .

Cardiovascular Health

Research indicates that this compound may play a role in cardiovascular health by inhibiting platelet aggregation. In vitro studies showed that this compound exhibited an inhibition percentage ranging from 21.28% to 67.58% against collagen-induced platelet aggregation at a concentration of 100 μM. This suggests its potential as a therapeutic agent in preventing thrombotic events .

Antioxidant Activity

This compound has been shown to possess antioxidant properties, primarily through the activation of the Nrf2-ARE pathway. This pathway is crucial for cellular defense against oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer .

Study on Coronary Heart Disease

A comprehensive study investigated the effects of Curcuma aromatica Salisb., which contains this compound among other active compounds, on coronary heart disease (CHD). The study utilized network pharmacology to identify 51 potential targets related to CHD, revealing that this compound contributes to the regulation of lipid metabolism and improvement of myocardial infarction outcomes in rat models .

| Study Focus | Findings |

|---|---|

| Anti-platelet Activity | Inhibition of collagen-induced platelet aggregation (21.28% - 67.58% inhibition at 100 μM) |

| Cardiovascular Effects | Regulation of lipid metabolism and improvement in myocardial infarction in animal models |

Neuroprotective Effects

Another significant study examined the neuroprotective potential of turmeric oil, which includes this compound as an active component. The research indicated that turmeric oil could ameliorate ischemia-induced neurological deficits by reducing oxidative stress markers and enhancing neuronal survival rates .

作用機序

Procurcumenol exerts its effects through several molecular pathways:

Antimicrobial Action: It disrupts the cell membrane integrity of bacteria, leading to cell lysis.

Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Antioxidant Action: Scavenges free radicals, thereby protecting cells from oxidative stress.

類似化合物との比較

Procurcumenol is unique among sesquiterpenoids due to its specific structure and properties. Similar compounds include:

Curcumenol: Another sesquiterpenoid with similar antimicrobial and anti-inflammatory properties.

Curzerenone: Known for its anti-inflammatory and cytotoxic effects.

Germacrone: Exhibits antimicrobial and anti-inflammatory activities.

Curcolone: Similar in structure and function to this compound.

This compound stands out due to its distinct molecular structure, which contributes to its unique chemical and biological properties .

生物活性

Procurcumenol, a natural compound derived from the rhizomes of Curcuma zedoaria, has garnered attention for its diverse biological activities, particularly in cancer treatment, neuroprotection, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.33 g/mol |

| Density | 1.048 g/cm³ |

| Boiling Point | 360.1 °C at 760 mmHg |

| Flash Point | 153.6 °C |

These properties indicate that this compound is a stable compound with potential for therapeutic applications due to its favorable physicochemical characteristics.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. A study evaluating the antiproliferative effects of various compounds from Curcuma zedoaria found that this compound exhibited strong activity against breast cancer cell lines (MCF-7) with an IC₅₀ value of 9.3 ± 0.3 µM . The mechanism of action involves inducing apoptotic cell death and inhibiting cell proliferation.

Interaction with Estrogen Receptor Alpha (ERα)

This compound has been shown to interact with the estrogen receptor alpha (ERα), a crucial target in breast cancer therapy. Molecular docking studies revealed that this compound binds effectively to ERα, with binding affinities comparable to known anti-cancer agents like tamoxifen . The inhibition constant (Ki) for this compound was determined to be approximately 1.154 µM, indicating its potential as a therapeutic agent in hormone-dependent cancers.

Neuroprotective and Antioxidant Properties

Beyond its anticancer effects, this compound exhibits neuroprotective and antioxidant activities. It has been identified as a key compound in protecting neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases such as Alzheimer's . The antioxidant capacity of this compound contributes to its ability to scavenge free radicals and reduce cellular damage.

Case Study: Breast Cancer Treatment

A recent study highlighted the potential of this compound in breast cancer treatment through network pharmacology and molecular docking approaches. The findings suggest that this compound can effectively target progesterone receptors in breast cancer cells, providing a basis for further clinical investigations into its use as an adjunct therapy in breast cancer management .

Clinical Research on Ulcerative Colitis

In addition to cancer, this compound's role in treating inflammatory conditions such as ulcerative colitis has been explored. Research indicates that compounds from Curcuma zedoaria, including this compound, can modulate inflammatory pathways, potentially offering therapeutic benefits for patients suffering from chronic inflammatory diseases .

特性

IUPAC Name |

(3S,3aS,8aR)-3-hydroxy-3,8-dimethyl-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h7,11,13,17H,5-6,8H2,1-4H3/t11-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBOHEXDGUVIIY-WHOFXGATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C)C)CC2C1CCC2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C(=C(C)C)C[C@H]2[C@H]1CC[C@]2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944312 | |

| Record name | 3-Hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21698-40-8 | |

| Record name | Procurcumenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21698-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procurcumenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021698408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-2,3,3a,4,5,8a-hexahydroazulen-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCURCUMENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C46YDH55ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Procurcumenol and where is it found?

A1: this compound is a sesquiterpene, a class of naturally occurring organic compounds with 15 carbon atoms. It is primarily found in the rhizomes of Curcuma species, notably Curcuma zedoaria (also known as white turmeric or zedoary), a plant with a long history of medicinal use in various Asian cultures. [, , , , , , , , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol. [, ]

Q3: What are the notable spectroscopic characteristics of this compound?

A3: Spectroscopic analysis, including FTIR and NMR, has revealed key structural features of this compound. Notably, the presence of O-H and C=O groups has been confirmed through FTIR spectroscopy. [, ] 13C NMR analysis indicates the presence of 15 carbon atoms, aligning with its classification as a sesquiterpene. []

Q4: What are the potential therapeutic benefits of this compound?

A4: this compound has demonstrated promising biological activities, particularly its potential as an anti-inflammatory and anticancer agent:

- Anti-inflammatory activity: Studies have shown that this compound can inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated macrophages. [, ] TNF-α is a key mediator of inflammation, and its inhibition suggests potential therapeutic applications in inflammatory conditions.

Q5: How does this compound exert its anti-inflammatory effects?

A5: While the precise mechanism is still under investigation, studies suggest that this compound may exert its anti-inflammatory effects by inhibiting the production of TNF-α in activated macrophages. [, ] This inhibition could be due to the modulation of signaling pathways involved in the inflammatory response, but further research is necessary to confirm these hypotheses.

Q6: What is the role of this compound in traditional medicine?

A6: Curcuma zedoaria, the plant from which this compound is primarily isolated, has a long history of use in traditional medicine for its anti-inflammatory and analgesic properties. [] While this compound has not been specifically used in traditional medicine, its presence in Curcuma zedoaria might contribute to the plant's overall therapeutic effects.

Q7: Have there been any studies on the bioavailability and metabolism of this compound?

A7: There is limited information available specifically regarding the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Further research is necessary to understand its bioavailability and metabolic fate in living organisms.

Q8: What is the significance of studying the structure-activity relationship (SAR) of this compound?

A8: Understanding the SAR of this compound is crucial for optimizing its biological activity and developing more potent and selective derivatives. By investigating how structural modifications impact its interactions with target molecules, researchers can potentially enhance its therapeutic properties.

Q9: Are there any known safety concerns or toxicities associated with this compound?

A9: Currently, there is limited data available on the toxicity profile of this compound. Further toxicological studies are crucial to determine its safety profile, potential adverse effects, and any long-term effects.

Q10: What analytical techniques are used to characterize and quantify this compound?

A10: Various analytical methods are employed for the characterization and quantification of this compound, including:

- Chromatographic techniques: Techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) are commonly used for separation, identification, and quantification. [, , , ]

- Spectroscopic methods: Spectroscopic techniques like FTIR, 1H NMR, and 13C NMR are essential for structural elucidation and confirmation. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。